(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and a suitable acetylthio compound.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The proline moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline: Similar structure but with a thiol group instead of an acetylthio group.
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-D-proline: Enantiomer of the compound with different stereochemistry.
Uniqueness
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is unique due to its specific stereochemistry and the presence of the acetylthio group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
224626-08-8 |
---|---|
Molecular Formula |
C11H17NO4S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(2R)-1-[(2R)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m0/s1 |
InChI Key |
ZNQRGUYIKSRYCI-IONNQARKSA-N |
Isomeric SMILES |
C[C@@H](CSC(=O)C)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.